2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid

Positional isomer comparison Kinase inhibitor SAR Trifluoromethyl substitution effects

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid (CAS 2375814-28-9) is a synthetic pyrrole-3-carboxylic acid derivative bearing a 4-(trifluoromethyl)benzyl substituent at the N1 position and methyl groups at C2 and C4. With a molecular formula of C15H14F3NO2 and a molecular weight of 297.27 g/mol , it serves as a key intermediate in medicinal chemistry programs targeting receptor tyrosine kinases, mineralocorticoid receptors, and antibacterial pathways.

Molecular Formula C15H14F3NO2
Molecular Weight 297.277
CAS No. 2375814-28-9
Cat. No. B2685760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid
CAS2375814-28-9
Molecular FormulaC15H14F3NO2
Molecular Weight297.277
Structural Identifiers
SMILESCC1=CN(C(=C1C(=O)O)C)CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H14F3NO2/c1-9-7-19(10(2)13(9)14(20)21)8-11-3-5-12(6-4-11)15(16,17)18/h3-7H,8H2,1-2H3,(H,20,21)
InChIKeyRZBFQNSNLORSFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid (CAS 2375814-28-9): A Trifluoromethyl-Substituted Pyrrole Building Block for Pharmaceutical Intermediates


2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid (CAS 2375814-28-9) is a synthetic pyrrole-3-carboxylic acid derivative bearing a 4-(trifluoromethyl)benzyl substituent at the N1 position and methyl groups at C2 and C4. With a molecular formula of C15H14F3NO2 and a molecular weight of 297.27 g/mol [1], it serves as a key intermediate in medicinal chemistry programs targeting receptor tyrosine kinases, mineralocorticoid receptors, and antibacterial pathways. The compound is characterized by a predicted pKa of 6.22±0.50, moderate lipophilicity (XLogP3 = 3.4), and a topological polar surface area (TPSA) of 42.2 Ų [1], distinguishing it from both non-fluorinated pyrrole analogs and alternative heterocyclic scaffolds.

Why 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid Cannot Be Replaced by Generic Pyrrole-3-Carboxylic Acid Analogs


Generic pyrrole-3-carboxylic acid derivatives with identical core scaffolds but differing N1-substituents exhibit substantially altered physicochemical and pharmacological profiles that preclude simple interchange in synthetic workflows and SAR studies. The 4-(trifluoromethyl)benzyl moiety at N1 alters lipophilicity by approximately 2-3 logP units relative to the unsubstituted parent 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-13-7), while the electron-withdrawing CF3 group modulates the carboxylic acid pKa, affecting amide coupling reactivity and downstream bioavailability predictions [1]. Furthermore, the 4-CF3 positional isomer (CAS 2375814-28-9) differs from the 3-CF3 isomer (CAS 2375814-87-0) in steric and electronic properties that impact target binding geometries; the para-substitution pattern may promote distinct π-stacking interactions with aromatic residues in kinase ATP-binding pockets compared to the meta-substituted analog, as observed in structure-activity studies of pyrrole-based kinase inhibitors [2] [3].

Quantitative Differentiation Evidence for 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid (CAS 2375814-28-9)


Positional Isomer Differentiation: 4-CF3 (CAS 2375814-28-9) vs. 3-CF3 (CAS 2375814-87-0) Substitution Pattern

The 4-(trifluoromethyl)benzyl substitution at N1 of the pyrrole ring (CAS 2375814-28-9) produces distinct electronic and steric properties compared to the 3-(trifluoromethyl) isomer (CAS 2375814-87-0). In structurally related pyrrole-based kinase inhibitor series, para-substituted CF3-benzyl groups have been associated with differential binding modes to hydrophobic pockets in the ATP-binding site of Akt and VEGFR-2 kinases, as demonstrated by molecular docking studies showing altered π-cation and π-π stacking geometries relative to meta-substituted analogs [1]. The para-CF3 configuration positions the electron-withdrawing group at a greater distance from the pyrrole N1, reducing through-space electronic effects on the pyrrole ring's electron density and consequently modulating the carboxylic acid's predicted pKa (6.22±0.50 for the 4-CF3 isomer) , which may differ from the 3-CF3 isomer's predicted ionization behavior [2].

Positional isomer comparison Kinase inhibitor SAR Trifluoromethyl substitution effects

Purity Grade Differentiation: NLT 98% (ISO-Certified Manufacturing) vs. Standard 95% Grades

2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid is available in differentiated purity grades from multiple suppliers. MolCore offers this compound at NLT 98% purity under ISO-certified quality systems specifically for pharmaceutical intermediate applications , while other suppliers including AKSci (95.02%), Leyan (95%), and Fluorochem/CymitQuimica (95%) provide standard research-grade purity . The NLT 98% grade represents a quantifiable 3-percentage-point minimum purity advantage, translating to reduced batch-to-batch variability in amide coupling reactions where trace impurities (including residual solvents, unreacted starting materials, or des-benzyl byproducts) can poison metal catalysts or generate difficult-to-remove side products in multi-step syntheses.

Compound purity API intermediate quality ISO-certified manufacturing

Lipophilicity Advantage Over Non-Fluorinated Parent: XLogP3 = 3.4 vs. <1.0 for Unsubstituted Analog

The introduction of the 4-(trifluoromethyl)benzyl group at N1 increases the computed lipophilicity by >2.4 logP units relative to the unsubstituted parent compound, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 17106-13-7), which has a predicted XLogP3 of approximately 0.6-1.0. This lipophilicity shift is well-documented as a design strategy in pyrrole-based kinase inhibitor programs, where increased logP correlates with improved passive membrane permeability and target tissue distribution [1]. The measured XLogP3 of 3.4 for CAS 2375814-28-9 places it within the optimal range (2-4) for oral bioavailability according to Lipinski's rule-of-five analysis, whereas the non-benzylated parent falls below the minimum threshold for efficient passive diffusion across biological membranes [2].

Lipophilicity optimization CF3-driven property modulation Blood-brain barrier permeability prediction

Predicted Carboxylic Acid pKa Differentiation: Enhanced Acidity Relative to Non-Halogenated Pyrrole-3-Carboxylic Acids

The predicted pKa of the carboxylic acid group in CAS 2375814-28-9 is 6.22±0.50 , which is elevated relative to typical benzoic acids (pKa ~4.2) due to electron release from the pyrrole nitrogen, but potentially lower than the pKa of the non-halogenated analog (predicted ~6.5-7.0 for 2,4-dimethyl-1H-pyrrole-3-carboxylic acid) due to the inductive electron-withdrawing effect of the trifluoromethyl group transmitted through the benzyl linker [1]. This pKa range has practical implications for amide bond-forming reactions: the carboxylic acid is sufficiently acidic for efficient activation by standard coupling reagents (EDC/HOBt, HATU, DCC) without requiring pre-activation strategies, while being less acidic than trifluoroacetic acid (pKa 0.23), minimizing undesired acid-catalyzed pyrrole ring degradation during coupling [2].

pKa modulation Amide coupling reactivity Electron-withdrawing group effects

Recommended Application Scenarios for 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid (CAS 2375814-28-9)


Pharmaceutical Lead Optimization: Receptor Tyrosine Kinase (RTK) Inhibitor SAR Programs Requiring 4-CF3-Benzyl Substitution

This compound serves as a direct carboxylic acid intermediate for amide coupling with diverse amine fragments to generate N1-(4-trifluoromethylbenzyl)-2,4-dimethylpyrrole-3-carboxamide libraries. The 4-CF3 substitution pattern is specifically required for SAR exploration of para-substituted analogs in RTK inhibitor programs (VEGFR-2, Akt, PDGFR), where the para-CF3 orientation has been associated with improved binding complementarity to hydrophobic kinase back pockets compared to meta-CF3 isomers [1]. The NLT 98% purity grade (MolCore) is recommended for late-stage lead optimization where impurity profiles must be tightly controlled to avoid confounding biological assay results .

Physicochemical Property Space Exploration: LogP-Driven Permeability Optimization in CNS-Targeted Programs

With a computed XLogP3 of 3.4, this intermediate provides a >2.4 log-unit lipophilicity increase over the non-benzylated parent compound [1], positioning it as a preferred starting material for CNS-penetrant pyrrole-3-carboxamide candidates where logP between 2-4 is correlated with optimal blood-brain barrier permeability. Medicinal chemistry teams procuring this compound can bypass the need for post-coupling N-alkylation steps that introduce additional synthetic complexity and purification challenges.

Antibacterial DNA Gyrase Inhibitor Programs Using Pyrrole-3-Carboxylic Acid Scaffolds

Pyrrole-3-carboxylic acid derivatives have been claimed as DNA gyrase and topoisomerase IV inhibitors with activity against Gram-positive and Gram-negative pathogens [1]. The 4-CF3-benzyl substitution pattern on CAS 2375814-28-9 provides a defined hydrophobic anchor point for DNA gyrase B subunit binding pocket exploration, where the trifluoromethyl group enhances binding affinity through favorable desolvation energetics compared to unsubstituted benzyl analogs . The carboxylic acid functionality enables direct diversification into amide, ester, or hydroxamic acid derivatives for structure-activity profiling.

Quality-Controlled Intermediate Sourcing for Preclinical Development Scale-Up

For programs transitioning from discovery to preclinical development, the procurement of CAS 2375814-28-9 at NLT 98% purity under ISO-certified quality systems provides the documentation trail required for CMC regulatory submissions [1]. The 3-percentage-point purity advantage over standard 95% grades reduces the analytical burden of qualifying unknown impurities in the final API, potentially accelerating IND-enabling study timelines by reducing the number of impurity fate-and-effect studies required .

Quote Request

Request a Quote for 2,4-Dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.